molecular formula C13H14BrNO B15059707 2-(4-Bromophenyl)-5-(tert-butyl)oxazole

2-(4-Bromophenyl)-5-(tert-butyl)oxazole

Cat. No.: B15059707
M. Wt: 280.16 g/mol
InChI Key: ZVHKLDRZADJUFZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(tert-butyl)oxazole is an organic compound that belongs to the oxazole family It is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(tert-butyl)oxazole typically involves the reaction of 4-bromobenzoyl chloride with tert-butylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(tert-butyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5-(tert-butyl)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(tert-butyl)oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the oxazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-tert-butyl-1,3-dioxolane
  • 2-(4-Bromophenyl)-5-methyl-oxazole
  • 2-(4-Chlorophenyl)-5-(tert-butyl)oxazole

Uniqueness

2-(4-Bromophenyl)-5-(tert-butyl)oxazole is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these groups in the oxazole ring structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-tert-butyl-1,3-oxazole

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-4-6-10(14)7-5-9/h4-8H,1-3H3

InChI Key

ZVHKLDRZADJUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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